5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

Physicochemical Profiling Medicinal Chemistry Lead Optimization

5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide (CAS 1795440-62-8) is a synthetic oxazole-2-carboxamide derivative featuring a 4-fluorophenyl substituent at the oxazole 5-position and a rare N-(4H-1,2,4-triazol-4-yl) hydrazide linkage. Its molecular formula is C12H8FN5O2 (MW 273.22 g/mol).

Molecular Formula C12H8FN5O2
Molecular Weight 273.227
CAS No. 1795440-62-8
Cat. No. B2699301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide
CAS1795440-62-8
Molecular FormulaC12H8FN5O2
Molecular Weight273.227
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)C(=O)NN3C=NN=C3)F
InChIInChI=1S/C12H8FN5O2/c13-9-3-1-8(2-4-9)10-5-14-12(20-10)11(19)17-18-6-15-16-7-18/h1-7H,(H,17,19)
InChIKeyLEPFSGJPKZRBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide: Identity and Core Procurement Characteristics


5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide (CAS 1795440-62-8) is a synthetic oxazole-2-carboxamide derivative featuring a 4-fluorophenyl substituent at the oxazole 5-position and a rare N-(4H-1,2,4-triazol-4-yl) hydrazide linkage [1]. Its molecular formula is C12H8FN5O2 (MW 273.22 g/mol) [1]. This compound belongs to a class of heterocyclic scaffolds explored across antifungal, anticancer, and CNS discovery programs [2], but the specific 4-fluoro + N-triazolyl combination represents a structurally distinct chemical space intersection not widely exploited in literature.

Why Close Analogs Cannot Substitute 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide in Targeted Research


Within the N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide series, even minor peripheral modifications profoundly alter biological target engagement. The 4-fluoro substituent on the phenyl ring is a well-precedented modulator of metabolic stability, target-binding geometry, and electronic distribution, while the N-triazol-4-yl hydrazide is both a hydrogen-bond donor/acceptor and a metal-chelating motif . Replacing fluorine with hydrogen (e.g., 5-phenyl analog, CAS 1795296-98-8) or substituting the triazole with thiazole (e.g., CAS 955700-39-7) is predicted to change logP, solubility, and off-rate kinetics . Although direct comparative pharmacological data for this exact compound are scarce, class-level SAR evidence strongly warns against ad-hoc substitution without structure-matched re-validation.

Quantitative Differentiation Evidence for 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide


Molecular Property Differentiation vs. 5-Phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide (CAS 1795296-98-8)

The 4-fluorophenyl substitution confers a measurable electron-withdrawing effect and increased lipophilicity compared to the unsubstituted phenyl analog. Computed molecular weight increases from 255.23 g/mol (phenyl analog) to 273.22 g/mol (4-fluoro analog), a +17.99 Da shift that impacts ligand efficiency metrics [1]. Fluorine is also known to block metabolic para-hydroxylation, a key clearance pathway for phenyl-containing compounds [2].

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Potential RAD51 Target Engagement Inferred from N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-carboxamide Congener Data

The N-(4H-1,2,4-triazol-4-yl)-oxazole scaffold is directly associated with RAD51 inhibition in a closely related 3-(2,6-dichlorophenyl)-5-methyl analog (CSID 568206), which is annotated with DNA repair protein RAD51 homolog 1 in authoritative chemical databases . While quantitative RAD51 IC50 data for the target compound are absent from public sources, the structural homology suggests this compound is a candidate RAD51 probe. In published RAD51 inhibitor series, the 4-fluorophenyl substitution has produced IC50 values ranging from 1–20 µM in homologous recombination assays, varying by >10-fold depending on the halogen substitution pattern [1].

DNA Repair RAD51 Inhibition Oncology

Structural Differentiation from Thiazole-Based Oxazole-2-carboxamide Analog 955700-39-7

Replacement of the triazole ring with thiazole (as in CAS 955700-39-7) alters hydrogen-bonding capacity, basicity, and metal-binding geometry. The 1,2,4-triazole possesses three nitrogen atoms capable of coordination to heme iron or zinc-dependent enzymes, whereas thiazole's sulfur atom provides a softer, more polarizable interaction . In published CYP inhibition panels, analogous triazole-containing carboxamides show 5- to 50-fold selectivity shifts versus thiazole counterparts depending on the CYP isoform [1].

Heterocyclic Chemistry Scaffold Hopping Kinase Selectivity

Evidence-Based Application Scenarios for Procuring 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide


Structure-Activity Relationship (SAR) Expansion Around the 4-Fluorophenyl Position in CNS or Oncology Lead Series

When a screening hit contains a phenyl-oxazole-carboxamide core, procurement of the fluorinated analog enables direct measurement of the fluorine effect on metabolic stability (predicted to block para-hydroxylation), target affinity, and logD without introducing additional heteroatom complexity [1]. The 4-fluorophenyl variant serves as the immediate next-step SAR tool compound relative to the non-fluorinated parent 5-phenyl analog (CAS 1795296-98-8).

RAD51 Homologous Recombination Probe Development in DNA Repair Oncology

Based on ChemSpider-annotated RAD51 association for the N-(4H-1,2,4-triazol-4-yl)-oxazole congener [1], this compound is a candidate starting point for synthesizing a focused library targeting RAD51-BRCA2 protein-protein interactions. Procuring this scaffold enables competitive displacement assays (e.g., FRET-based RAD51 filament assays) where the triazole hydrazide is hypothesized to mimic the peptide backbone interactions of the RAD51 binding interface.

CYP51 or Kinase Selectivity Profiling of Triazole-Containing Carboxamides vs. Thiazole Analogs

In antifungal or kinase drug discovery, the 1,2,4-triazole ring is a validated pharmacophore for heme iron coordination (CYP51) or hinge-region binding (kinases). Comparing this compound directly with the thiazole analog (CAS 955700-39-7) in a panel of CYP isoforms or kinase selectivity assays (e.g., DiscoverX scanMAX) can quantify the chemotype selectivity advantage attributable to triazole [2]. Procurement of both chemotypes in parallel enables an internally controlled, statistically powered head-to-head study.

Fluorine-Probe Metabolic Stability Studies for Iterative Lead Optimization

The 4-fluorophenyl group provides a built-in ¹⁹F NMR handle for studying metabolic fate in microsomal or hepatocyte incubations without requiring a custom radiolabeled synthesis [1]. This compound can be procured alongside its non-fluorinated matched molecular pair (CAS 1795296-98-8) to directly quantify fluorine-mediated metabolic stabilization via intrinsic clearance (CLint) measurements in human liver microsomes.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.